molecular formula C14H26O2 B1617578 (-)-Menthyl isobutyrate CAS No. 68366-65-4

(-)-Menthyl isobutyrate

Cat. No. B1617578
CAS RN: 68366-65-4
M. Wt: 226.35 g/mol
InChI Key: CSZKNSMAMITXAD-UHFFFAOYSA-N
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Description

“(-)-Menthyl isobutyrate” is a derivative of isobutyric acid . It is also known as 2-methylpropyl isobutyrate, 2-methylpropyl 2-methylpropanoate, 2-methylpropyl 2-methylpropionate, and isobutyric acid, isobutyl ester . It is a colorless liquid with a pleasant fruity odor . It is used as a flavoring agent, insect repellent, and a substitute for methyl amyl acetate in nitrocellulose lacquers and thinners .


Physical And Chemical Properties Analysis

“(-)-Menthyl isobutyrate” is a colorless liquid with a pleasant fruity odor . It is insoluble in water but soluble in alcohol and ethers . It is moderately toxic by inhalation .

Scientific Research Applications

Catalytic Enhancement in Asymmetric Reactions

  • Catalytic Effectiveness : (-)-Menthyl isobutyrate is effective in catalytic asymmetric reactions. For instance, its reaction with imines, influenced by a catalytic amount of a chiral tridentate aminodiether ligand, results in high enantioselectivities for corresponding β-lactams. This showcases the compound's potential in enhancing the selectivity and efficiency of synthetic chemical processes (Hata, Iwasawa, Iguchi, Yamada, & Tomioka, 2004).

Pharmaceutical Synthesis and Properties

  • Pharmacological Modulation : In pharmaceutical research, derivatives of menthyl esters, including (-)-menthyl isobutyrate, have been investigated for their potential as GABA and TRP allosteric modulators. This research opens avenues for the development of new drugs with combined pharmacological effects, leveraging the unique properties of menthyl isobutyrate and related compounds (Alexandrova, Prokopchuk, Kravchenko, & Nesterkina, 2015).

Industrial and Biochemical Applications

  • Biosynthesis Optimization : Research has been conducted on optimizing the biosynthesis of isobutyrate, a related compound to (-)-menthyl isobutyrate, in engineered E. coli strains. This demonstrates the potential application of (-)-menthyl isobutyrate in biotechnological processes and the production of industrially relevant chemicals (Xiong, Yu, Wang, & Zhang, 2015).

Renewable Production from Organic Waste

  • Renewable Production Process : A novel approach to producing isobutyrate from organic waste using methanol chain elongation indicates the potential for sustainable production methods involving compounds like (-)-menthyl isobutyrate. This method exemplifies the shift towards renewable sources in chemical manufacturing (Chen, Huang, Strik, & Buisman, 2017).

Safety and Hazards

Exposure to “(-)-Menthyl isobutyrate” can cause irritation of eyes, nose, and throat. It is toxic by inhalation . It is also flammable, and precautions should be taken to avoid ignition sources and ensure adequate ventilation .

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9-13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZKNSMAMITXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Menthyl isobutyrate

CAS RN

68366-65-4
Record name Propanoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068366654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1R-(1α,2β,5α)]-5-methyl-2-(1-methylethyl)cyclohexyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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